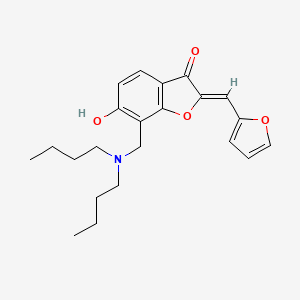

(Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-7-((Dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

- Position 6: A hydroxyl group, enabling hydrogen bonding and influencing solubility.

- Position 7: A dibutylaminomethyl group, contributing significant lipophilicity and steric bulk.

However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

(2Z)-7-[(dibutylamino)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-3-5-11-23(12-6-4-2)15-18-19(24)10-9-17-21(25)20(27-22(17)18)14-16-8-7-13-26-16/h7-10,13-14,24H,3-6,11-12,15H2,1-2H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZKYEHGLIXNSF-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

Attachment of the Dibutylamino Group: The dibutylamino group is incorporated through a nucleophilic substitution reaction using dibutylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the furan ring or the carbonyl group, resulting in the formation of dihydrofuran or alcohol derivatives.

Substitution: The dibutylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrofuran or alcohol derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzofuran core with several functional groups, including a dibutylamino group and a furan moiety. The synthesis of (Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one can be achieved through various organic synthesis strategies, often involving multi-step reactions to optimize yield and purity. Techniques such as chromatography are typically employed for purification.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Benzofuran derivatives have shown promise as anticancer agents. Studies have demonstrated that certain benzofuran compounds can inhibit tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .

- Antimicrobial Effects : The presence of hydroxyl and methoxy groups in the structure may enhance antimicrobial activity. Preliminary studies have indicated efficacy against various bacterial strains, positioning this compound as a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Compounds related to benzofurans have been documented for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Efficacy against bacterial strains | |

| Anti-inflammatory | Reduction of inflammation markers |

Case Study 1: Anticancer Activity

A study published in 2023 explored the anticancer activity of various benzofuran derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines, suggesting that this compound could serve as a lead structure for new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of several benzofuran derivatives against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited potent activity against resistant strains, highlighting its potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of (Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxybenzofuran core can interact with enzymes or receptors, modulating their activity. The furan ring and dibutylamino group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Detailed Structural Analysis

Position 2 Substituents

- Target vs.

- Target vs. : The 4-methoxybenzylidene group () is electron-donating, which may stabilize charge-transfer interactions compared to the furan’s conjugated system .

- : The 2,4-dichlorobenzylidene group increases molecular rigidity and electron-withdrawing effects, possibly enhancing metabolic stability but raising toxicity concerns .

Position 6 Substituents

- The hydroxyl group in the target and most analogs () facilitates hydrogen bonding, critical for target engagement. ’s 2-oxopropoxy group replaces this with a more lipophilic moiety, likely reducing solubility but improving membrane permeability .

Position 7 Substituents

Biological Activity

(Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a furan moiety and a dibutylamino group, which may influence its solubility and interaction with biological targets. The structural formula can be represented as follows:

Biological Activities

The biological activities of benzofuran derivatives are well-documented, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The specific activities of this compound are summarized below:

1. Anti-inflammatory Activity

Recent studies indicate that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests potential use in treating chronic inflammatory diseases .

2. Antioxidant Properties

Benzofuran derivatives often demonstrate strong antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anticancer Activity

Research has indicated that certain benzofuran compounds possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anti-inflammatory Effects : A study found that a benzofuran derivative significantly reduced levels of inflammatory markers in macrophage cells, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Another investigation reported that a similar compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity .

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that benzofuran derivatives inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : Many benzofuran derivatives inhibit the NF-κB signaling pathway, leading to reduced expression of inflammatory cytokines.

- Modulation of Apoptotic Pathways : These compounds often activate intrinsic apoptotic pathways, promoting cell death in cancer cells.

Comparative Analysis with Other Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.